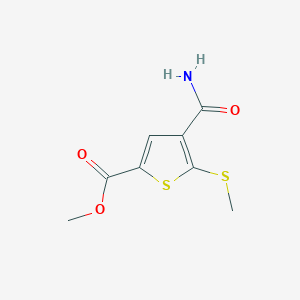
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, also known as AMBC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AMBC is a heterocyclic compound that belongs to the benzofuran family. It has a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol.
Mecanismo De Acción
The exact mechanism of action of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is not yet fully understood. However, it has been suggested that its anti-inflammatory and analgesic properties may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has the ability to reduce inflammation and pain in animal models. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has been found to have a low toxicity profile, making it a potential candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. One area of interest is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, further studies could investigate the potential use of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in the treatment of other conditions such as cancer and neurodegenerative diseases. Finally, research could focus on improving the solubility of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in water, which would make it more versatile for use in various experiments.
Métodos De Síntesis
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be synthesized through the reaction of 2-methyl-3-nitrobenzoic acid with sodium borohydride in the presence of acetic acid. The reduction of the nitro group leads to the formation of the amino group, resulting in the final product of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has been found to have potential applications in various fields of scientific research. One of the most significant applications of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is in the field of medicinal chemistry. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
Número CAS |
166743-21-1 |
|---|---|
Nombre del producto |
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
4-amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-3,5H,4,11H2,1H3,(H,12,13) |
Clave InChI |
GMJWNZKKWOQXFO-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
SMILES canónico |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)




![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)






